Cannabigerol-d9
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Description
Cannabigerol-d9 (CBG-d9) contains nine deuterium atoms on the pentyl chain. It is intended for use as an internal standard for the quantification of CBG by GC- or LC-mass spectrometry. CBG is a non-psychoactive cannabinoid that activates transient receptor potential (TRP) channels of the ankyrin type-1 (TRPA1), vanilloid type-1 (TRPV1), and TRPV2 (EC50s = 0.7, 1.3, and 1.72 µM, respectively). It also acts as an antagonist of TRPM8 (IC50 = 0.16 µM) and has been shown to activate α2-adrenoceptors (EC50 = 0.2 nM) as well as block central cannabinoid (CB1) receptors and 5-HT1A receptors (KB = 51.9 nM). Furthermore, CBG can inhibit anandamide uptake by RBL-2H3 cells with an IC50 value of 11.3 µM. This product is intended for forensic and research applications.
Properties
Molecular Formula |
C21H23D9O2 |
---|---|
Molecular Weight |
325.5 |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+/i1D3,5D2,6D2,7D2 |
InChI Key |
QXACEHWTBCFNSA-QVVQTBGESA-N |
SMILES |
OC1=C(C/C=C(C)/CC/C=C(C)/C)C(O)=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=C1 |
Synonyms |
CBG-d9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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